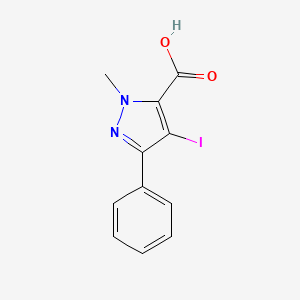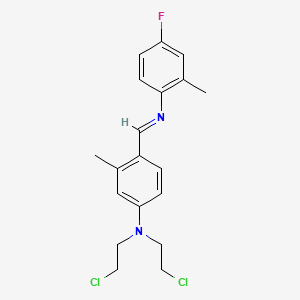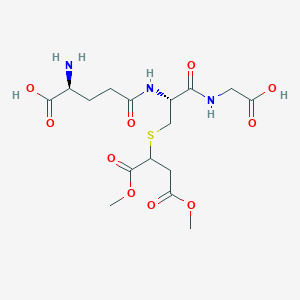
(2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and various substituents including benzyloxy, ethylthio, and acetate groups. The stereochemistry of the molecule is defined by the specific spatial arrangement of its atoms, denoted by the (2S,3R,4R,5S,6R) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Benzyloxy Group: This step often involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.
Addition of the Ethylthio Group: This can be accomplished through a nucleophilic substitution reaction using an ethylthiol reagent.
Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl groups.
Substitution: Formation of new esters, ethers, or thioethers.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate: has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The benzyloxy and ethylthio groups can interact with enzymes and receptors, potentially modulating their activity. The acetate groups may also play a role in the compound’s bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(methylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate
- (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-ethyltetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The unique combination of benzyloxy, ethylthio, and acetate groups in (2S,3R,4R,5S,6R)-5-(Benzyloxy)-6-(ethylthio)-2-methyltetrahydro-2H-pyran-3,4-diyl diacetate imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H26O6S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6R)-4-acetyloxy-6-ethylsulfanyl-2-methyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H26O6S/c1-5-26-19-18(22-11-15-9-7-6-8-10-15)17(25-14(4)21)16(12(2)23-19)24-13(3)20/h6-10,12,16-19H,5,11H2,1-4H3/t12-,16+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
HUYAYSMRLVTRPT-DQDQBAQVSA-N |
Isomerische SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

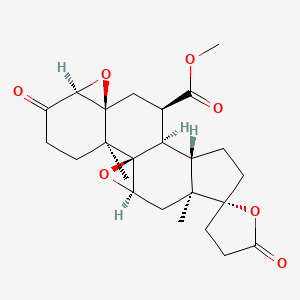
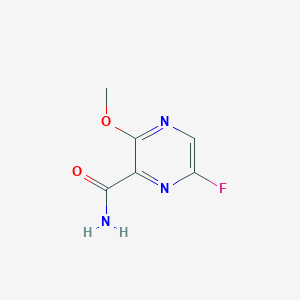
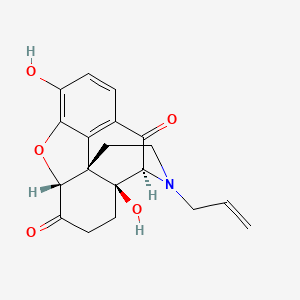
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)
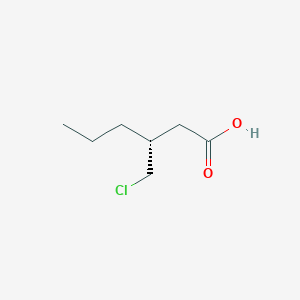
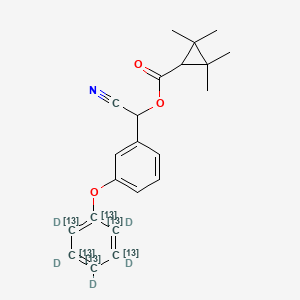
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
